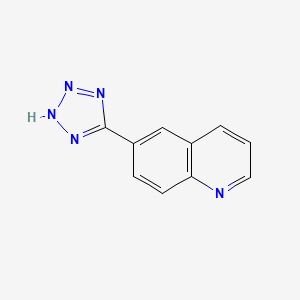

6-(1h-Tetrazol-5-yl)quinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(1h-Tetrazol-5-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and tetrazole. Quinoline is a nitrogen-containing aromatic compound, while tetrazole is a five-membered ring containing four nitrogen atoms. This unique combination imparts interesting chemical and biological properties to this compound, making it a subject of significant interest in various fields of research .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1h-Tetrazol-5-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoline derivatives with sodium azide and triethyl orthoformate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

化学反应分析

Types of Reactions

6-(1h-Tetrazol-5-yl)quinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the tetrazole ring .

科学研究应用

While the exact compound "6-(1H-Tetrazol-5-yl)quinoline" is not directly discussed in the provided search results, information regarding tetrazoles and quinolines, as well as their related derivatives, can provide insight into the potential applications of such a compound.

Tetrazoles : Tetrazoles, due to their unique structure, are useful in drugs, explosives, and functional materials across many fields . They have a range of applications in medicine, including acting as antimicrobial, anti-inflammatory, anticancer, and antiviral agents . They can be created using multicomponent reactions .

Quinolines : The 8-amino-6-methoxyquinoline pharmacophore is a component of antimalarial drugs like primaquine and tafenoquine .

Antimicrobial Activity :

- Tetrazolo[1,5-c]quinazoline-5-thione derivatives have been synthesized and tested for antibacterial and antifungal properties. Introduction of a 4-methoxyphenyl group at the 5 position of tetrazolo[1,5-c]quinazoline-5-thione resulted in the most effective antimicrobial agent among those tested .

- N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide (47) showed antimicrobial activity against Bacillus subtilis, Pseudomonas aeruginosa, and Streptomyces species .

Anti-Inflammatory and Analgesic Activity :

- Tetrazole derivatives have demonstrated anti-inflammatory activity. For example, compound 61, a tetrazole derivative, was found to be a potent anti-inflammatory compound .

- Substituted tetrazole derivatives, when screened, showed moderate enhancement of anti-inflammatory activity compared to phenylbutazone .

- Tetrazolo[1,5-a]quinoline derivatives have exhibited anti-inflammatory activity comparable to that of indomethacin .

Anticancer Activity :

- Tetrazole derivatives have been synthesized from Baylis-Hillman allyl amines and found to be active against liver carcinoma, lung adenocarcinoma, and prostate cancer cell lines. Compound 80, in particular, could bind to DNA and act as a potential genotoxic agent for cancer therapy .

- (Tetrazol-5-yl)methylindole derivatives were synthesized and studied for anticancer activity against the human liver carcinoma cell line HepG2. Compound 81 was highly active and affected cell viability in a dose-dependent manner .

- Diaryl-substituted-1,2,3,4-tetrazoles have shown activity in inhibiting the growth of multidrug-resistant cells. Compound 82 was found to be a strong inhibitor of tubulin polymerization and the binding of colchicine to tubulin, suggesting its potential as a chemotherapeutic agent .

Antiviral Activity :

- Tetrazoles, including 5-(phosphonomethyl)-1H-tetrazole, have been investigated for their effects on the replication of Herpes Simplex Viruses-1 and -2, as well as their ability to inhibit DNA polymerases induced by these viruses and the RNA transcriptase activity of influenza virus A .

- Novel tetrazoles containing 1,2,3-thiadiazole derivatives have demonstrated higher anti-TMV activity than ribavirin. Compounds 114, 115, and 116 showed equivalent protection against TMV in vivo compared to ribavirin .

- 7-(2H-Tetrazol-5-yl)-1H-indole (117) was found to be a potent inhibitor of HIV-1 attachment, although its oral bioavailability in rats was limited due to poor absorption attributed to the acidic nature of the tetrazole moiety .

Additional Applications :

作用机制

The mechanism of action of 6-(1h-Tetrazol-5-yl)quinoline involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biological pathways, leading to its observed biological effects .

相似化合物的比较

Similar Compounds

Tetrazolo[1,5-a]quinoline: Another compound combining tetrazole and quinoline structures, known for its anti-inflammatory properties.

2,3,5,6-Tetra(1H-tetrazol-5-yl)pyrazine: A nitrogen-rich compound with high energetic material properties

Uniqueness

6-(1h-Tetrazol-5-yl)quinoline is unique due to its specific combination of quinoline and tetrazole, which imparts a distinct set of chemical and biological properties. This makes it particularly valuable in the development of new pharmaceuticals and materials .

生物活性

6-(1H-Tetrazol-5-yl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound combines a quinoline moiety with a tetrazole group, which enhances its chemical reactivity and biological interactions. The tetrazole ring contributes to the compound's ability to engage in nucleophilic substitutions and cycloaddition reactions, making it versatile for further modifications. The unique nitrogen-rich structure of the tetrazole enhances hydrogen bonding capabilities, potentially increasing the compound's binding affinity to various biological targets.

Biological Activities

The biological activities of this compound derivatives include:

- Antibacterial Activity : Compounds featuring tetrazole and quinoline structures have demonstrated significant antibacterial properties. For instance, derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth .

- Antiviral Activity : Some studies indicate that these derivatives may exhibit antiviral effects, although specific mechanisms remain under investigation.

- Anticancer Properties : Research has shown that certain derivatives can induce apoptosis and cell cycle arrest in cancer cells. For example, quinoline-based tetrazole prochelators have been documented to exert antiproliferative effects at submicromolar concentrations .

- Anti-inflammatory Effects : In vivo studies have reported moderate anti-inflammatory activity in animal models, suggesting potential therapeutic applications in inflammatory conditions .

Structure-Activity Relationship (SAR)

The SAR of this compound indicates that modifications to the quinoline or tetrazole portions can significantly influence biological activity. The following table summarizes some key derivatives and their unique features:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline | Para-tolyl group on quinoline | Enhanced solubility and antibacterial activity |

| (1H-Tetrazol-5-yl)tetrazolo[1,5-a]quinolines | Contains two tetrazole rings | Increased reactivity and potential for dual action |

| 4-Hydroxyquinoline derivatives | Hydroxy group at various positions | Diverse biological activities based on substitution |

Case Studies

Several studies highlight the effectiveness of this compound in different biological contexts:

- Antimicrobial Screening : A series of tetrazole compounds were synthesized and screened for antimicrobial activity using the disc diffusion method. Compounds exhibited varying zones of inhibition against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

- Antitumor Activity : In vitro assays demonstrated that specific derivatives could inhibit tumor cell proliferation and induce apoptosis. For example, a derivative was noted for its efficacy against epidermoid carcinoma cells, suggesting a potential role in cancer therapy .

- Inflammatory Response : In animal models, certain derivatives showed significant reductions in carrageenan-induced paw edema, highlighting their anti-inflammatory properties compared to standard treatments like phenylbutazone .

The mechanism by which this compound exerts its biological effects is multifaceted. The compound's ability to form hydrogen bonds with biomolecules allows it to modulate the activity of enzymes and receptors effectively. Additionally, its interactions with iron signaling pathways may contribute to its antiproliferative effects in cancer cells .

属性

分子式 |

C10H7N5 |

|---|---|

分子量 |

197.20 g/mol |

IUPAC 名称 |

6-(2H-tetrazol-5-yl)quinoline |

InChI |

InChI=1S/C10H7N5/c1-2-7-6-8(10-12-14-15-13-10)3-4-9(7)11-5-1/h1-6H,(H,12,13,14,15) |

InChI 键 |

QYCRJBHJHMRIOW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=CC(=C2)C3=NNN=N3)N=C1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。